molecular formula C13H16N2O7 B023379 ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate CAS No. 13030-62-1

((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

Cat. No.: B023379
CAS No.: 13030-62-1
M. Wt: 312.27 g/mol
InChI Key: XCLQOCSQUSRPDH-HOSYDEDBSA-N
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Description

5-hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy Propranolol and related metabolites . This compound retains some of the pharmacological properties of propranolol and is of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy Propranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, specifically CYP2D6, which catalyze the hydroxylation of the naphthyl ring of propranolol . Another approach involves the use of unspecific peroxygenases (UPOs) which catalyze the selective oxyfunctionalization of C-H bonds .

Industrial Production Methods

Industrial production of 5-hydroxy Propranolol may involve biocatalytic processes using engineered enzymes to achieve high regioselectivity and yield. For example, an evolved UPO from Agrocybe aegerita has been used to efficiently synthesize 5-hydroxy Propranolol with high regioselectivity and catalytic efficiency .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy Propranolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLQOCSQUSRPDH-HOSYDEDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427739
Record name 3',5'-Di-O-acetyl-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-62-1
Record name 3',5'-Di-O-acetyl-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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